N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
Description
N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is a piperazine-1-carbothioamide derivative characterized by a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group at the 4-position of the piperazine ring and a 4-chlorophenyl substituent on the thiourea moiety. This structural motif is common in compounds targeting bacterial phosphopantetheinyl transferases (PPTases) and metabolic enzymes such as phosphoglycerate dehydrogenase (PHGDH).
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N4S/c18-12-1-3-13(4-2-12)24-16(27)26-7-5-25(6-8-26)15-14(19)9-11(10-23-15)17(20,21)22/h1-4,9-10H,5-8H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZFIKDIMYCYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=S)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine core, a chlorophenyl group, and a trifluoromethyl-pyridine moiety. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H15Cl2F3N4S |
| Molecular Weight | 395.28 g/mol |
| CAS Number | 338775-30-7 |
Research indicates that this compound exhibits various biological activities primarily through enzyme inhibition and interaction with specific biological targets.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. For instance, in one study, it demonstrated significant inhibitory activity against AChE with an IC50 value of 14.1 µM .
- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties. In vitro assays revealed that it possesses activity against several bacterial strains, indicating potential as an antibacterial agent .
- Antitumor Activity : The compound's structural features suggest potential anticancer properties. A study on related piperazine derivatives indicated that modifications in the piperazine structure could enhance cytotoxicity against cancer cell lines .
Structure-Activity Relationships (SAR)
The SAR studies provide insights into how modifications to the chemical structure impact biological activity:
- Piperazine Core : Essential for maintaining inhibitory activity against target enzymes.
- Chlorophenyl and Pyridine Groups : Modifications to these groups can significantly alter the binding affinity and potency of the compounds against specific targets .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Inhibition of Glycoprotein 42 : A study conducted by Emory University reported that this compound exhibited an IC50 of 3070 nM against Glycoprotein 42, showcasing its potential in antiviral applications .
- Antibacterial Screening : In a comprehensive screening against various bacterial strains, the compound displayed notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 50 µg/mL, indicating its potential utility in treating bacterial infections .
- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine ring serves as a key site for nucleophilic substitution due to its secondary amine groups.
Key reactions include:
Alkylation and Acylation
- The secondary amines in the piperazine ring react with alkyl halides or acyl chlorides under basic conditions. For example, reaction with methyl iodide in dimethylformamide (DMF) at 60°C yields N-methylated derivatives .
- Acylation with acetic anhydride forms N-acetylpiperazine intermediates , which can further participate in coupling reactions .
Ring Functionalization
- The piperazine nitrogen can coordinate with transition metals (e.g., Pd, Cu) to facilitate cross-coupling reactions. For instance, Buchwald-Hartwig amination with aryl halides introduces aryl groups at the nitrogen position .
Reactivity of the Carbothioamide Group
The carbothioamide (–C(S)NH–) group exhibits distinct reactivity compared to its oxo counterpart:
Hydrolysis
- Acidic hydrolysis (6M HCl, reflux) converts the carbothioamide to a carboxamide (–C(O)NH–) .
- Basic hydrolysis (NaOH, ethanol/water) yields a carboxylic acid (–COOH) under harsher conditions.
Thiol-Disulfide Exchange
- The thiocarbonyl group reacts with thiols (e.g., mercaptoethanol) to form disulfide-linked conjugates, a property exploited in prodrug design .
Metal Coordination
- The sulfur atom acts as a ligand for heavy metals (e.g., Hg²⁺, Ag⁺), forming coordination complexes detectable via UV-Vis spectroscopy .
Transformations Involving the Pyridine Moiety
The 3-chloro-5-(trifluoromethyl)pyridine subunit undergoes selective reactions:
Nucleophilic Aromatic Substitution
- The chlorine atom at the 3-position is susceptible to nucleophilic displacement. Reaction with amines (e.g., morpholine) in DMF at 120°C replaces chlorine with an amine group .
- The trifluoromethyl group stabilizes the ring via electron-withdrawing effects, directing substitution to the 2- and 6-positions .
Electrophilic Substitution
- The pyridine ring undergoes electrophilic substitution at the 4-position under Friedel-Crafts conditions, though reactivity is attenuated by the electron-withdrawing trifluoromethyl group.
Cross-Coupling Reactions
The compound participates in Pd-mediated cross-couplings:
Biological Interactions
The carbothioamide group is critical for enzyme inhibition:
- Inhibits bacterial phosphopantetheinyl transferase (PPTase) by forming a covalent bond with the active-site cysteine residue .
- The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability .
Stability and Degradation Pathways
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide)
ML267, a well-studied bacterial Sfp-PPTase inhibitor, shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl-piperazine core with the target compound but differs in the thiourea substituent (4-methoxypyridin-2-yl vs. 4-chlorophenyl). Key distinctions include:
- Antibacterial Activity : ML267 shows efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and attenuates secondary metabolite production in Bacillus subtilis at sublethal doses. The 4-chlorophenyl variant may exhibit altered potency due to differences in lipophilicity and steric effects .
- Pharmacokinetics : ML267 demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) profiles, with in vivo stability in murine models. Structural modifications in the target compound could influence its metabolic clearance .
| Parameter | Target Compound | ML267 |
|---|---|---|
| Core Structure | Piperazine-1-carbothioamide | Piperazine-1-carbothioamide |
| Pyridine Substituent | 3-Chloro-5-(trifluoromethyl)pyridin-2-yl | 3-Chloro-5-(trifluoromethyl)pyridin-2-yl |
| Thiourea Substituent | 4-Chlorophenyl | 4-Methoxypyridin-2-yl |
| Primary Target | Likely bacterial PPTases* | Bacterial Sfp-PPTase |
| Human Orthologue Activity | Not reported | None observed |
| Antibacterial Spectrum | Not reported | MRSA, Bacillus subtilis |
*Inferred from structural similarity to ML267 .
Comparison with NCT-502 and NCT-503 (PHGDH Inhibitors)
NCT-502 (N-(4,6-dimethylpyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide) and NCT-503 (N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide) are PHGDH inhibitors with structural similarities to the target compound:
- Structural Variations :
- Functional Impact :
- NCT-502 inhibits PHGDH with an IC₅₀ of 3.7 µM, reducing serine biosynthesis in cancer cells. The absence of a chloro group in NCT-502 may reduce PPTase affinity compared to the target compound .
- NCT-503’s benzyl group enhances metabolic stability but reduces target engagement compared to pyridine-containing analogs .
| Parameter | Target Compound | NCT-502 | NCT-503 |
|---|---|---|---|
| Aryl Group on Piperazine | 3-Chloro-5-(trifluoromethyl)pyridin-2-yl | 5-(Trifluoromethyl)pyridin-2-yl | 4-(Trifluoromethyl)benzyl |
| Thiourea Substituent | 4-Chlorophenyl | 4,6-Dimethylpyridin-2-yl | 4,6-Dimethylpyridin-2-yl |
| Primary Target | PPTases (inferred) | PHGDH (IC₅₀: 3.7 µM) | PHGDH (lower activity vs. NCT-502) |
| Metabolic Stability | Likely moderate (chlorine increases ClogP) | Moderate | High (benzyl group enhances stability) |
Comparison with Other Piperazine-1-carbothioamide Derivatives
describes compounds 35–38, which feature diverse aryl groups (e.g., dichlorophenyl, methoxy-trifluoromethylphenyl) on the piperazine ring. Key observations:
- Solubility and Bioavailability : The 4-chlorophenyl substituent may reduce aqueous solubility compared to methoxy-pyridinyl groups (e.g., compound 36: HRMS 425.1618), impacting in vivo efficacy .
Key Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Therapeutic Potential: Chlorine and trifluoromethyl groups enhance target affinity but may increase toxicity risks. Modifications to improve solubility (e.g., introducing polar groups) could optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
